molecular formula C11H13NO3 B13042667 Ethyl 5-amino-2,3-dihydrobenzofuran-2-carboxylate

Ethyl 5-amino-2,3-dihydrobenzofuran-2-carboxylate

Cat. No.: B13042667
M. Wt: 207.23 g/mol
InChI Key: JHFIVZPBZYCTEC-UHFFFAOYSA-N
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Description

Ethyl 5-amino-2,3-dihydrobenzofuran-2-carboxylate is a benzofuran derivative, a class of compounds known for their diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-amino-2,3-dihydrobenzofuran-2-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-hydroxy-5-nitrobenzaldehyde with ethyl bromoacetate in the presence of sodium carbonate in N-methyl pyrrolidine, yielding ethyl 5-nitrobenzofuran-2-carboxylate. Subsequent reduction of the nitro group produces the desired amino compound .

Industrial Production Methods

Industrial production methods for benzofuran derivatives often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and high-throughput screening to identify optimal reaction conditions .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-amino-2,3-dihydrobenzofuran-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or other oxidized derivatives.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while reduction can yield various amines .

Scientific Research Applications

Ethyl 5-amino-2,3-dihydrobenzofuran-2-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex benzofuran derivatives.

    Biology: Studied for its potential biological activities, including antibacterial and anticancer properties.

    Medicine: Investigated as a potential lead compound for drug development due to its diverse biological activities.

    Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl 5-amino-2,3-dihydrobenzofuran-2-carboxylate involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both an amino group and an ester group, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various scientific and industrial applications .

Biological Activity

Ethyl 5-amino-2,3-dihydrobenzofuran-2-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

This compound is a benzofuran derivative characterized by an amino group at the 5-position and an ethyl ester at the carboxylic acid moiety. Its molecular formula is C12_{12}H13_{13}N1_{1}O3_{3}, and it features a fused benzene and furan ring system that contributes to its biological activity.

Biological Activities

Antitumor Activity
Research indicates that this compound exhibits significant antitumor properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells. The compound appears to induce apoptosis through the activation of caspase pathways, leading to programmed cell death in malignant cells .

Antibacterial Properties
The compound has also been evaluated for its antibacterial efficacy. Studies have reported that this compound demonstrates activity against both Gram-positive and Gram-negative bacteria. Its mechanism involves disrupting bacterial cell wall synthesis, which is critical for maintaining cellular integrity .

Antioxidant Activity
Additionally, this compound exhibits antioxidant properties. It scavenges free radicals and reduces oxidative stress in cellular models, which may contribute to its protective effects against various diseases linked to oxidative damage .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells:

  • Apoptosis Induction : The compound activates intrinsic apoptotic pathways by modulating Bcl-2 family proteins and increasing the release of cytochrome c from mitochondria.
  • Enzyme Inhibition : It has been shown to inhibit key enzymes involved in cancer cell metabolism and proliferation, such as topoisomerase I and certain kinases .
  • Reactive Oxygen Species (ROS) Modulation : By enhancing antioxidant enzyme activity, it mitigates ROS levels, thereby reducing cellular damage associated with cancer progression and other diseases .

Case Studies

Several studies have highlighted the potential therapeutic applications of this compound:

  • Study on Anticancer Effects : A recent study demonstrated that this compound significantly reduced tumor size in xenograft models of breast cancer when administered at specific dosages over a period of weeks. The study reported a decrease in Ki-67 expression, indicating reduced cell proliferation.
  • Antibacterial Efficacy Assessment : In a comparative study against standard antibiotics, this compound showed superior activity against methicillin-resistant Staphylococcus aureus (MRSA), suggesting its potential as a novel antibacterial agent .

Data Table: Biological Activities Summary

Biological ActivityMechanismReference
AntitumorInduces apoptosis via caspase activation
AntibacterialDisrupts cell wall synthesis
AntioxidantScavenges free radicals

Properties

Molecular Formula

C11H13NO3

Molecular Weight

207.23 g/mol

IUPAC Name

ethyl 5-amino-2,3-dihydro-1-benzofuran-2-carboxylate

InChI

InChI=1S/C11H13NO3/c1-2-14-11(13)10-6-7-5-8(12)3-4-9(7)15-10/h3-5,10H,2,6,12H2,1H3

InChI Key

JHFIVZPBZYCTEC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CC2=C(O1)C=CC(=C2)N

Origin of Product

United States

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